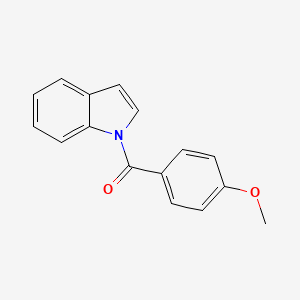

1H-Indole, 1-(4-methoxybenzoyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indole, 1-(4-methoxybenzoyl)- is an indole derivative substituted at the 1-position with a 4-methoxybenzoyl group. The methoxy group at the para position of the benzoyl moiety enhances electron-donating properties, influencing reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-1-yl)(4-methoxyphenyl)methanone typically involves the reaction of an indole derivative with a methoxybenzoyl chloride. One common method includes dissolving N-(3-ethylmorpholine)-5-methoxy indole in anhydrous dichloromethane, followed by the addition of 4-methoxy benzoyl chloride and aluminium chloride under nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the product is purified using column chromatography .

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives, including 1H-Indole, 1-(4-methoxybenzoyl)-.

- Mechanism of Action : Indoles can inhibit bacterial growth by interfering with essential cellular processes. For instance, they may target bacterial enzymes or disrupt cell membrane integrity.

- Case Study : In a study focusing on indole derivatives, compounds were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that 1H-Indole, 1-(4-methoxybenzoyl)- could exhibit similar or enhanced antimicrobial efficacy.

Cancer Therapeutics

The potential of indole derivatives in cancer treatment is well-documented, particularly their role in targeting estrogen-dependent neoplasms.

- Estrogen Receptor Modulation : Research indicates that certain indole derivatives can down-regulate estrogen receptor expression, which is crucial in treating breast and ovarian cancers . The structural features of 1H-Indole, 1-(4-methoxybenzoyl)- may allow it to act similarly.

- Case Study : A specific indole derivative demonstrated substantial selectivity towards malignant colonic cells while sparing healthy cells, indicating its potential for targeted cancer therapy .

Synthesis and Structural Variability

The synthesis of 1H-Indole, 1-(4-methoxybenzoyl)- can be achieved through various methods that allow for the introduction of different functional groups. This variability can lead to compounds with enhanced bioactivity.

- Synthetic Pathways : Recent advancements have shown efficient one-pot reactions that yield high-purity indole derivatives . These methods facilitate the exploration of structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.

| Compound | Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| 1H-Indole, 1-(4-methoxybenzoyl)- | Antimicrobial | ≤0.25 | MRSA |

| N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl)acetamide | Anticancer | Not specified | HT29 (Colonic cancer) |

| Novel indole derivatives | Estrogen receptor modulation | Not specified | Estrogen-dependent neoplasms |

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of indole derivatives to various biological targets. These studies provide insights into the interactions at the molecular level.

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell growth, apoptosis, and immune response. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

1-(4-Chlorobenzoyl)-Indole Derivatives (e.g., Compound 11b, ):

- Substituent: 4-Chlorobenzoyl at position 1.

- Synthesis: Prepared via acylation of indole with p-chlorobenzoyl chloride (70% yield) .

- Physicochemical Properties: High melting point (281–282°C, decomposition), attributed to crystallinity from halogenated substituents.

- Comparison: The chloro group is electron-withdrawing, contrasting with the methoxy group’s electron-donating nature. This affects solubility and reactivity in further derivatization.

- RCS-4 (3-(4-Methoxybenzoyl)-1-Pentylindole, ): Substituent: 4-Methoxybenzoyl at position 3. Bioactivity: Acts as a synthetic cannabinoid with high toxicity, classified as a controlled substance . Comparison: Positional isomerism (1- vs. 3-substitution) significantly alters receptor binding. The 1-substituted derivative may exhibit distinct pharmacokinetics due to steric and electronic differences.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes key properties of select analogs:

Toxicity and Regulatory Status

- RCS-4 and JWH-122 (): Both are controlled substances due to potent cannabinoid receptor activity and toxicity. Methoxy-substituted analogs like 1-(4-methoxybenzoyl)-indole may face similar regulatory scrutiny if psychoactive properties are confirmed .

Biological Activity

1H-Indole, 1-(4-methoxybenzoyl)-, a compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol, belongs to the indole family characterized by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 4-position of the benzoyl moiety significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 1H-Indole, 1-(4-methoxybenzoyl)- exhibits notable antimicrobial activity. In particular, compounds structurally related to this indole derivative have been investigated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A study identified several derivatives with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 1H-Indole, 1-(4-methoxybenzoyl)- | N/A | Potentially active |

| 5-Chloro-3-(1-(4-methoxybenzyl)-1H-imidazol-5-yl)-1H-indole | ≤0.25 | Anti-MRSA |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | ≤0.25 | Anti-MRSA |

| 5-Phenyl-1H-imidazole | N/A | Selective antifungal |

The biological activity of 1H-Indole, 1-(4-methoxybenzoyl)- is largely attributed to its ability to interact with various molecular targets within microbial cells. These interactions may inhibit critical enzymes or pathways involved in bacterial growth and survival. For instance, similar compounds have shown inhibition of extracellular signal-regulated kinases (ERK1/2), which are essential for cell proliferation and survival.

Anti-inflammatory and Anticancer Properties

Indole derivatives have also been explored for anti-inflammatory and anticancer activities. The structural features of indoles allow them to modulate various signaling pathways involved in inflammation and tumorigenesis. Compounds related to 1H-Indole, 1-(4-methoxybenzoyl)- have demonstrated potential in reducing inflammatory markers and inhibiting cancer cell proliferation in vitro .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of an in-house library of indole derivatives, several compounds were evaluated for their antimicrobial properties against MRSA and other pathogens. The study highlighted that specific substitutions on the indole ring significantly enhanced antimicrobial activity while maintaining low cytotoxicity levels towards human cells .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of indole derivatives, including those similar to 1H-Indole, 1-(4-methoxybenzoyl)-. Results indicated that these compounds could induce apoptosis in cancer cell lines through activation of caspase pathways and modulation of cell cycle progression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-methoxybenzoyl)-1H-indole, and how are intermediates characterized?

- Methodological Answer : A typical route involves N-alkylation of 1H-indole using reagents like 4-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C), mass spectrometry (MS), and melting point analysis. For example, describes alkylation steps using K₂CO₃ in CH₃CN for similar indole derivatives . Thermogravimetric analysis (TGA) may also assess thermal stability, as shown in for related selenourea compounds .

Q. Which spectroscopic techniques are critical for confirming the structure of 1-(4-methoxybenzoyl)-1H-indole and its derivatives?

- Methodological Answer : ¹H/¹³C NMR is essential for verifying substitution patterns, especially distinguishing between N- and C-alkylation. MS (ESI or EI) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves ambiguities in regiochemistry, as demonstrated in for benzimidazole derivatives .

Q. How can researchers design biological activity studies for this compound?

- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets linked to the compound’s hypothesized mechanism. For example, highlights a related indole derivative tested in a streptozotocin-induced diabetic mouse model, focusing on oxidative stress markers (SOD, MDA) and neuroinflammatory cytokines (IL-6, TNF-α) . Dose-response curves and sham-controlled groups are critical for validating efficacy.

Advanced Research Questions

Q. How can synthetic yields of 1-(4-methoxybenzoyl)-1H-indole be optimized when encountering low regioselectivity?

- Methodological Answer : Low yields often arise from competing C-alkylation. Optimize reaction conditions by: (i) Using bulky bases (e.g., NaH in DMSO) to favor N-alkylation (see for N-propargylation of indole) . (ii) Screening solvents (DMF vs. CH₃CN) to modulate reactivity. (iii) Introducing directing groups (e.g., sulfonyl in ) to enhance regiocontrol . Monitor progress via TLC and HPLC, and isolate isomers using preparative HPLC if needed.

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in derivatives of this compound?

- Methodological Answer : Contradictions may arise from rotamers, impurities, or unexpected substituent positions. Strategies include: (i) Variable-temperature NMR to identify dynamic equilibria. (ii) 2D NMR (COSY, NOESY) to confirm connectivity. (iii) Re-synthesizing the compound with isotopic labeling (e.g., ¹³C) for unambiguous assignment. highlights challenges in bis(4-methoxyphenyl) indole derivatives, where substituent orientation affects spectral interpretation .

Q. What strategies are effective in structure-activity relationship (SAR) studies for 1-(4-methoxybenzoyl)-1H-indole analogs?

- Methodological Answer : (i) Systematically vary substituents on the indole nitrogen (e.g., alkyl, aryl groups) and the 4-methoxybenzoyl moiety (e.g., halogenation, methoxy replacement). (ii) Use computational docking to predict binding affinities, as in for 5-HT₆ receptor ligands . (iii) Validate SAR with functional assays (e.g., IC₅₀ determination in enzyme inhibition).

Q. How can researchers mitigate stability issues (e.g., hydrolysis, oxidation) during storage or biological assays?

- Methodological Answer : (i) Perform accelerated stability studies under varying pH, temperature, and light exposure. (ii) Use lyophilization for long-term storage if the compound is hydrolytically sensitive. (iii) Add antioxidants (e.g., BHT) to solutions to prevent oxidation, as suggested by TGA data in for thermally labile analogs .

Q. What advanced analytical methods resolve challenges in detecting trace impurities in 1-(4-methoxybenzoyl)-1H-indole samples?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS for impurity profiling. For example, used HPLC-MS to confirm the absence of other novel psychoactive substances (NPS) in related compounds . High-resolution mass spectrometry (HRMS) can differentiate isobaric impurities, while ICP-MS detects metal catalysts if used in synthesis.

Q. Data Interpretation & Experimental Design

Q. How should researchers design controls to distinguish pharmacological effects of 1-(4-methoxybenzoyl)-1H-indole from off-target interactions?

- Methodological Answer : Include (i) vehicle controls (solvent-only), (ii) structurally related but inactive analogs (e.g., methoxy-free derivatives), and (iii) competitive antagonists specific to the target pathway. used sham-treated diabetic mice to isolate compound-specific effects from disease-induced changes .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/ED₅₀ values. For multi-variable outcomes (e.g., oxidative stress and inflammation in ), apply multivariate ANOVA (MANOVA) to account for correlated endpoints . Power analysis ensures adequate sample sizes to detect significance.

Properties

CAS No. |

52498-87-0 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

indol-1-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3 |

InChI Key |

JHBJNRSAHCAKEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.